(3-Propylphenyl)methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16ClN |
|---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(3-propylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-4-9-5-3-6-10(7-9)8-11;/h3,5-7H,2,4,8,11H2,1H3;1H |
InChI Key |
QTROSTRIZIENMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)CN.Cl |
Origin of Product |
United States |
Historical Context and Significance Within Amine Chemistry
The study of amines is a cornerstone of organic chemistry, with the structural motif of a nitrogen atom bonded to organic substituents being central to a vast array of natural and synthetic compounds. acs.orgorganic-chemistry.org Phenylmethanamines, also known as benzylamines, have a rich history intertwined with the development of synthetic methodologies and the understanding of chemical reactivity.
Historically, the synthesis of primary amines like those in the phenylmethanamine family has been a focus of significant research. Classic methods such as the Gabriel synthesis, which provides a route to pure primary amines, and the Leuckart reaction, have been historically important for accessing these compounds. acs.orgwikipedia.orgsciencemadness.org The industrial production of the parent compound, benzylamine (B48309), is primarily achieved through the reaction of benzyl (B1604629) chloride with ammonia (B1221849) or the reduction of benzonitrile (B105546). wikipedia.orgsciencemadness.org These foundational synthetic strategies have paved the way for the creation of a diverse library of substituted derivatives, including those with alkyl-substituted phenyl rings like (3-Propylphenyl)methanamine (B11925068) hydrochloride.
The significance of phenylmethanamines in chemical research stems from their utility as versatile building blocks and precursors. The benzyl group can act as a protecting group for amines, which can be later removed by hydrogenolysis, a feature that is highly valuable in multi-step organic synthesis. wikipedia.org Furthermore, the amine functionality itself is a key pharmacophore in many biologically active molecules, driving research into the synthesis and properties of novel amine derivatives. researchgate.net
Theoretical Frameworks for Phenylmethanamine Studies
The study of phenylmethanamine and its derivatives is not confined to the laboratory bench; theoretical and computational chemistry provide invaluable insights into their electronic structure, reactivity, and potential applications. Quantum-chemical studies, particularly using Density Functional Theory (DFT), have been employed to understand the properties of aromatic amines. imrpress.comresearchgate.net
A significant area of theoretical investigation for aromatic amines has been the stability of the corresponding nitrenium ions, which are implicated in the mutagenic activity of some of these compounds. imrpress.com Computational models can calculate parameters such as bond dissociation energies, ionization potentials, and electron transfer enthalpies to predict the reactivity and potential biological activity of these molecules. researchgate.net
For a compound like (3-Propylphenyl)methanamine (B11925068) hydrochloride, theoretical frameworks can be used to predict its molecular geometry, electronic properties, and spectroscopic characteristics. Computational methods can also inform the synthesis of such molecules by modeling reaction pathways and predicting the stability of intermediates. weizmann.ac.il The table below illustrates the types of computational data that can be generated for a representative phenylmethanamine derivative.
| Computational Data Type | Description | Representative Value (Illustrative) |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Bond lengths (e.g., C-N, C-C), bond angles, and dihedral angles. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | ~5-7 eV |
| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | Negative charge on the nitrogen atom, positive charges on the hydrogen atoms of the amine group. |
| Dipole Moment | A measure of the overall polarity of the molecule. | ~1-2 Debye |
Research Trajectories and Academic Objectives for 3 Propylphenyl Methanamine Hydrochloride
Conventional Synthetic Pathways
Conventional methods for synthesizing phenylmethanamines are well-documented and widely practiced in organic chemistry. These techniques often involve multi-step sequences and rely on foundational reactions that have been refined over decades.
Reductive Amination Strategies
Reductive amination is a highly versatile and commonly employed method for the synthesis of primary, secondary, and tertiary amines. amerigoscientific.comfiveable.me This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with ammonia (B1221849) or a primary or secondary amine to form an imine intermediate. lumenlearning.comopenstax.org This intermediate is then reduced to the corresponding amine. lumenlearning.com For the synthesis of (3-Propylphenyl)methanamine, 3-propylbenzaldehyde (B25478) would serve as the starting carbonyl compound.
The reaction proceeds in two main steps:
Imine Formation: The aldehyde or ketone reacts with an amine to form an imine (or Schiff base). This is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com
Reduction: The imine is then reduced to an amine using a suitable reducing agent. lumenlearning.com
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. lumenlearning.comopenstax.org Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the starting aldehyde or ketone. lumenlearning.com A one-pot reductive amination of aldehydes and ketones using NaBH₄ has been developed to provide an efficient and more environmentally friendly synthetic route. researchgate.net
Recent advancements have explored the use of biocatalysts, such as transaminases, for the reductive amination of ketones, offering a greener alternative for producing chiral building blocks. researchgate.net Additionally, electrochemical methods are being investigated as an alternative to traditional thermochemical reductive amination. caltech.edu
| Method | Starting Material | Reagents | Key Features | Citation |
|---|---|---|---|---|
| Classical Reductive Amination | Benzaldehyde (B42025) or substituted benzaldehydes | Ammonia, H₂, Ni catalyst | Commercial method for producing compounds like amphetamine. | openstax.org |
| Laboratory Scale | Aldehydes/Ketones | Amine, NaBH₄ or NaBH(OAc)₃ | Commonly used in laboratory settings. | openstax.org |
| One-Pot Synthesis | Aldehydes/Ketones | NaBH₄, recyclable iron-based Lewis catalyst | Efficient, economical, and greener synthetic conditions. | researchgate.net |
| Biocatalytic Reductive Amination | Prochiral ketones | Transaminase (e.g., Pp-SpuC), amine donor (e.g., isopropylamine) | Environmentally friendly, produces chiral amines. | researchgate.net |
| Electrochemical Reductive Amination | Benzaldehyde | Ammonia, silver electrocatalyst | Uses renewable electricity, inner-sphere route. | caltech.edu |
Grignard Reagent Approaches
Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles used to form new carbon-carbon bonds. Their application in amine synthesis often involves reaction with an appropriate electrophile containing a nitrogen atom.
A common strategy involves the reaction of a Grignard reagent with a nitrile (R-C≡N). The Grignard reagent adds to the carbon-nitrogen triple bond to form an imine intermediate after workup. This imine can then be hydrolyzed to a ketone or reduced to an amine. For the synthesis of a primary amine like (3-Propylphenyl)methanamine, this would typically involve a two-step process where the initially formed imine is subsequently reduced. olemiss.edu
An alternative and more direct approach involves the electrophilic amination of Grignard reagents. In this method, the Grignard reagent reacts with an electrophilic aminating agent. One such agent is 4,4,5,5-tetramethyl-1,3-dioxolan-2-one (B102912) O-phenylsulfonyloxime. organic-chemistry.orgacs.org The Grignard reagent attacks the nitrogen atom of the oxime, and subsequent acidic hydrolysis of the resulting imine yields the primary amine. organic-chemistry.orgacs.org This method has been shown to be effective for a wide range of aryl and alkyl Grignard reagents, producing primary amines in high yields. organic-chemistry.orgacs.org
It is important to note that Grignard reagents are strong bases and will react with acidic protons. stackexchange.com Therefore, direct reaction with primary or secondary amines typically results in deprotonation of the amine rather than nucleophilic addition. stackexchange.com
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a fundamental process in organic synthesis, particularly for the reduction of functional groups. In the context of synthesizing (3-Propylphenyl)methanamine, the most direct precursor for catalytic hydrogenation is 3-propylbenzonitrile.
The reduction of nitriles to primary amines is a widely used industrial process. wikipedia.org This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.orgacs.org Raney nickel is a particularly versatile and common catalyst for this reduction. tandfonline.comgoogle.com
The reaction conditions, such as temperature, pressure, solvent, and the presence of additives, can significantly influence the selectivity of the reaction. wikipedia.orgrsc.org A significant challenge in nitrile hydrogenation is the potential for the formation of secondary and tertiary amines as byproducts. wikipedia.orgsemanticscholar.org These side reactions occur when the initially formed primary amine reacts with the intermediate imine. wikipedia.orgsemanticscholar.org To suppress the formation of these byproducts and enhance the selectivity for the primary amine, additives such as ammonia or a base like sodium hydroxide (B78521) are often used. researchgate.netresearchgate.net
Recent research has focused on developing more selective and efficient catalyst systems. For instance, silica-supported nickel catalysts have demonstrated high activity and selectivity for the hydrogenation of benzonitrile (B105546) to benzylamine (B48309). rsc.org Furthermore, a method utilizing a palladium on carbon catalyst in a biphasic solvent system with acidic additives has been developed for the selective hydrogenation of nitriles to primary amines. nih.gov
| Catalyst | Key Features | Typical Conditions | Selectivity for Primary Amine | Citation |
|---|---|---|---|---|
| Raney Nickel | Versatile and widely used. Doping with elements like chromium or titanium can modify its properties. | Varies depending on substrate and doping. Can be used with or without a base. | Can be high, often improved with additives like ammonia or NaOH. | tandfonline.comgoogle.comsemanticscholar.org |
| Palladium on Carbon (Pd/C) | Effective for both hydrogenation and hydrogenolysis. Can lead to toluene (B28343) as a byproduct from benzylamine. | Used in various solvents, often with acidic additives to improve selectivity. | Can be moderate; selectivity depends on reaction conditions and additives. | acs.orgnih.gov |
| Platinum Dioxide (PtO₂) | Known as Adams' catalyst, effective for preserving amine functionality. | Typically used in catalytic hydrogenation reactions. | Shows similar selectivity profiles to Pd/C in some cases. | acs.org |
| Silica-Supported Nickel (Ni/SiO₂) | Demonstrates higher activity and selectivity compared to Co/SiO₂ and Pd/SiO₂ for benzonitrile hydrogenation. | Liquid phase, 373 K, 13 bar H₂, various solvents. | High, with dibenzylamine (B1670424) as the main byproduct. Yields up to 92% in methanol. | rsc.org |
Multi-Step Organic Synthesis Techniques
The synthesis of this compound can also be achieved through various multi-step organic synthesis techniques. These methods offer flexibility in starting materials and allow for the construction of the target molecule through a sequence of well-established reactions.
One common multi-step approach begins with the appropriate carboxylic acid or a derivative thereof. For instance, 3-propylbenzoic acid could be converted to the corresponding amide, which can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). openstax.org This method provides the amine with the same number of carbon atoms as the starting carboxylic acid derivative. openstax.org
Alternatively, Hofmann or Curtius rearrangements can be employed. amerigoscientific.comopenstax.org These reactions convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. openstax.org The Hofmann rearrangement involves the treatment of a primary amide with bromine and a base, while the Curtius rearrangement proceeds through an acyl azide (B81097) intermediate. amerigoscientific.comfiveable.me
Another versatile multi-step synthesis is the Gabriel synthesis. amerigoscientific.comfiveable.me This method involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, in this case, 3-propylbenzyl halide. fiveable.me The resulting N-alkylphthalimide is then cleaved, typically using hydrazine, to release the primary amine. fiveable.me The Gabriel synthesis is known for its ability to produce primary amines without the over-alkylation issues that can occur with direct alkylation of ammonia. fiveable.me
Condensation Reactions in Amine Synthesis
Condensation reactions are fundamental in organic chemistry and play a crucial role in the synthesis of amines. libretexts.org A key example is the formation of an imine (Schiff base) from an aldehyde or ketone and a primary amine, which is often the first step in reductive amination. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The synthesis of imines can often be achieved under solvent- and catalyst-free conditions by removing the water produced. scirp.org
While the direct condensation to form the amine is less common for simple primary amines, related condensation-based methods are important for synthesizing more complex amine structures. For instance, the self-condensation of primary amines can be used to produce symmetric secondary amines. chemistryviews.org This reaction, which can be photocatalyzed at ambient temperatures, is an atom-economical process with ammonia as the only byproduct. chemistryviews.org
Furthermore, condensation reactions are central to various named reactions that lead to the formation of amine-containing heterocyclic systems. nih.gov These reactions often involve the formation of an azomethine ylide as a key intermediate through condensation, followed by further transformations. nih.gov
Emerging and Advanced Synthetic Protocols
The field of organic synthesis is continuously evolving, with a constant drive to develop more efficient, selective, and sustainable methods for constructing molecules. Several emerging and advanced protocols are being applied to the synthesis of phenylmethanamines and related amine compounds.
One area of significant advancement is the development of novel catalysts. Iron-based catalysts are gaining attention for their low cost, high natural abundance, and environmentally friendly nature. researchgate.net These catalysts have been used for the direct functionalization of C-H bonds to form amines, a process that can significantly shorten synthetic routes and reduce waste. harvard.edu Another innovative approach involves a triple gold-hydride/gold(I)/gold-hydride relay catalysis for the reductive hydroamination of alkynes with nitroarenes, providing access to secondary amines under mild conditions. thieme-connect.com
Photocatalysis is also emerging as a powerful tool in amine synthesis. For example, the photocatalytic self-condensation of primary amines to secondary amines has been achieved at ambient temperature using a Pd/TiO₂ photocatalyst. chemistryviews.org This method offers a greener alternative to traditional heating methods.
In the realm of catalytic hydrogenation, new catalyst systems are being developed to improve selectivity and efficiency. Cobalt-doped hybrid materials have shown promise for the efficient and general hydrogenation of nitriles. researchgate.net Additionally, novel electride-based catalysts, such as ruthenium-calcium-aluminum, are being investigated for ammonia synthesis and related transformations, operating under significantly milder conditions than traditional catalysts. energy.gov
The direct amination of alcohols with ammonia is another attractive and atom-economical route to amines. acs.org Supported cobalt catalysts have demonstrated high activity for this transformation, allowing for the selective synthesis of primary, secondary, or tertiary amines from various alcohol substrates. acs.org
These emerging protocols highlight the ongoing efforts to develop more sophisticated and sustainable methods for the synthesis of this compound and other valuable amine compounds.
One-Pot Synthesis Methodologies
One-pot synthesis, particularly through direct reductive amination, represents one of the most efficient and atom-economical strategies for preparing primary amines like phenylmethanamines. tandfonline.comtandfonline.com This approach combines multiple reaction steps in a single vessel, which minimizes the need for isolating intermediates, thereby saving time, resources, and reducing waste. tandfonline.com
A prevalent one-pot method involves the reductive amination of aldehydes. tandfonline.comderpharmachemica.com In a typical two-step sequence performed in a single pot, an aldehyde is first condensed with an amine source, such as hydroxylammonium chloride, to form an oxime or imine intermediate. tandfonline.comderpharmachemica.com This is immediately followed by reduction using a suitable agent. Various reducing systems have been employed, including stannous chloride or a zinc/hydrochloric acid system, which are valued for their low cost and effectiveness. tandfonline.comderpharmachemica.com The reaction conditions are generally mild, often conducted in solvents like ethanol (B145695) at room or reflux temperatures. derpharmachemica.com
The versatility of one-pot reductive amination allows for its application to a wide array of aromatic and aliphatic aldehydes. tandfonline.comrsc.org Catalytic systems have also been developed to enhance the efficiency and green credentials of these reactions. For instance, recyclable catalysts like Aquivion-Fe have been used with sodium borohydride as the reductant. unimi.it The attractiveness of these methods is further increased by their high tolerance to other functional groups and the ability to achieve high chemoselectivity. unimi.it Thiamine hydrochloride (Vitamin B1) has also been demonstrated as a green, metal-free catalyst for the solvent-free reductive amination of various aldehydes with amines, yielding excellent results in short reaction times. tandfonline.com
Table 1: Comparison of One-Pot Reductive Amination Methods This interactive table summarizes various catalytic systems and conditions used in one-pot reductive amination for the synthesis of primary and secondary amines.
| Catalyst System | Amine Source | Reducing Agent | Key Features | Reference |
|---|---|---|---|---|
| Hydroxylammonium chloride / Stannous chloride | Hydroxylammonium chloride | Stannous chloride | Novel, one-pot, two-step method; mild conditions. derpharmachemica.com | derpharmachemica.com |
| Hydroxylammonium chloride / Zinc-HCl | Hydroxylammonium chloride | Zinc / Hydrochloric acid | Applicable to both aliphatic and aromatic aldehydes; simple operation. tandfonline.com | tandfonline.com |
| Aquivion-Fe | Primary/Secondary amines | Sodium borohydride | Recyclable catalyst; high chemoselectivity; green solvents. unimi.it | unimi.it |
| Au/Al2O3 | Nitroarenes | Molecular hydrogen | Continuous flow reactor; good to excellent yields for secondary amines. rsc.org | rsc.org |
| Thiamine hydrochloride (VB1) | Primary/Secondary amines | Sodium borohydride | Green, solvent-free, metal-free; rapid transformation. tandfonline.com | tandfonline.com |
Catalytic Alkynylation and Propargylamine (B41283) Derivatives
Propargylamines are highly versatile intermediates in organic synthesis, and their preparation through catalytic alkynylation is a cornerstone for accessing a wide range of more complex amines, including substituted phenylmethanamines. nih.govkcl.ac.uk The most prominent method for synthesizing propargylamines is the three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne, commonly known as the A³ coupling reaction. nih.govrsc.org
This reaction is typically catalyzed by transition metals, with copper and zinc salts being particularly common and effective. nih.govrsc.org For example, copper(I) halides like CuCl can catalyze the reaction between an α,β-unsaturated ketone (as an aldehyde precursor), a secondary amine, and a 1-alkyne to produce a variety of propargylamine derivatives. nih.gov The mechanism involves the in situ formation of a metal acetylide which then adds to an iminium ion generated from the aldehyde and amine. nih.gov
The scope of the A³ coupling is broad, accommodating aromatic, heterocyclic, and aliphatic aldehydes, as well as various amines and alkynes. rsc.org The choice of catalyst can influence the reaction's efficiency. For instance, nano-crystalline ZnCl₂–TiO₂ has been used as a heterogeneous catalyst, showing high reactivity, especially with aromatic aldehydes bearing halogen or electron-donating substituents. rsc.org Solvent-free conditions are often employed, which aligns with green chemistry principles. rsc.org Diastereoselective variants of the A³ coupling have also been developed, using chiral amines like (S)-(+)-2-pyrrolidinemethanol to induce stereocontrol. rsc.org
Table 2: Catalytic Systems for the Synthesis of Propargylamines via A³ Coupling This interactive table details various catalysts used for the three-component synthesis of propargylamines.
| Catalyst | Aldehyde Type | Amine Type | Key Features | Reference |
|---|---|---|---|---|
| CuCl | α,β-Unsaturated ketones | Secondary amines | Inexpensive catalyst; applicable to aromatic and aliphatic alkynes. nih.gov | nih.gov |
| [Zn(L-proline)₂] | Aryl aldehydes | Secondary amines | Solvent-free; electron-withdrawing groups on aldehyde enhance yield. rsc.org | rsc.org |
| SnCl₂ | Aromatic aldehydes | Chiral amines | Can achieve excellent diastereoselectivity with chiral amines. rsc.org | rsc.org |
| Cu(II)-imine ligand@SiO₂@Fe₃O₄ | Aromatic aldehydes | Pyrrolidine, Piperidine | Magnetically recoverable catalyst; high efficiency. rsc.org | rsc.org |
| Gold(III) salen complex | Aromatic aldehydes | Chiral prolinol derivatives | Reaction in water; excellent diastereoselectivity. organic-chemistry.org | organic-chemistry.org |
Asymmetric Synthesis and Chiral Induction
The synthesis of enantiomerically pure chiral amines is of paramount importance, as these compounds are crucial building blocks for pharmaceuticals and other biologically active molecules. nih.govsigmaaldrich.com Consequently, numerous methods for asymmetric synthesis and chiral induction have been developed to produce specific stereoisomers of phenylmethanamines and related structures. nih.gov
Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient routes to α-chiral amines. nih.gov This field has seen significant advances through the design of modular chiral ligands that, when complexed with metals like iridium, rhodium, or ruthenium, can achieve high levels of enantioselectivity. nih.govacs.org For example, iridium catalysts paired with chiral ferrocenylphosphine-phosphoramidite ligands have been successfully used for the asymmetric hydrogenation of α-imino esters to afford optically active α-aryl glycines with high enantiomeric excess (ee). nih.govacs.org
Organocatalysis offers a metal-free alternative for asymmetric synthesis. nih.gov Chiral imidazolidinone organocatalysts, for instance, can be used in conjunction with photoredox catalysis for the enantioselective α-benzylation of aldehydes. nih.gov This dual catalytic system enables the formation of homobenzylic stereocenters with good to excellent yields and enantioselectivity. nih.gov Another powerful strategy is the asymmetric hydroamination of alkenes, where chiral rhodium(I)/Josiphos catalysts have been used to achieve exclusive branched selectivity and excellent enantioselectivities in the synthesis of α-chiral allylic amines. researchgate.net
Table 3: Selected Methods for Asymmetric Synthesis of Chiral Amines This interactive table highlights different catalytic approaches for the enantioselective synthesis of chiral amines, showing the catalyst, substrate type, and resulting enantioselectivity.
| Catalytic Approach | Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium / Chiral Ferrocenylphosphine-phosphoramidite | α-Imino esters | Up to 96% | nih.govacs.org |
| Photoredox Organocatalysis | Iridium photoredox catalyst / Chiral Imidazolidinone | Aldehydes / Benzyl (B1604629) bromides | Good to Excellent | nih.gov |
| Asymmetric Hydroamination | Rhodium(I) / Josiphos | Allenes / Benzophenone imine | Excellent | researchgate.net |
| A³ Coupling | Copper(I) / (R)-quinap | Alkynes, Aldehydes, Secondary amines | Good | organic-chemistry.org |
| Palladium-Catalyzed Alkenylation | Palladium acetate (B1210297) / Chiral phosphine (B1218219) ligand | N-arylimidoyl cyanide alkylamines / Vinyl bromides | 89-96% | acs.org |
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical energy from grinding or milling to drive chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional solution-based synthesis. acs.orgbeilstein-journals.org These methods are often performed solvent-free or with minimal solvent (liquid-assisted grinding, LAG), leading to reduced waste, faster reaction times, and sometimes novel reactivity. acs.orgnih.gov
While the direct mechanochemical synthesis of (3-propylphenyl)methanamine has not been extensively detailed, the principles have been successfully applied to the synthesis of primary amides from esters, a transformation closely related to amine synthesis. acs.orgnih.govorganic-chemistry.org In a notable example, primary amides were synthesized by ball milling esters with calcium nitride, which serves as a solid source of ammonia, in the presence of a catalyst like indium chloride. acs.orgnih.gov This method is compatible with a wide variety of functional groups and can preserve the integrity of adjacent stereocenters. organic-chemistry.orgnih.gov
The application of mechanochemistry extends to C-C bond-forming reactions relevant to building the carbon skeleton of target molecules. For example, merging photochemistry and mechanochemistry has been demonstrated in the borylation of aryldiazonium salts in a ball mill, showcasing how synergistic activation modes can be achieved. beilstein-journals.org The synthesis of complex macrocycles has also been accomplished through mechanochemical condensation reactions, highlighting the potential of this technique to construct intricate molecular architectures from simple building blocks under solvent-free conditions. beilstein-journals.org These examples underscore the potential for developing direct, waste-minimizing mechanochemical routes to phenylmethanamines.
Table 4: Examples of Mechanochemical Synthesis Conditions This interactive table provides an overview of reaction conditions for different mechanochemical transformations.
| Reaction Type | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Primary Amide Synthesis | Esters, Calcium nitride, Ethanol | Ball milling, 30 Hz, 90 min | Solvent-free, fast, tolerates functional groups. acs.orgnih.govorganic-chemistry.org | acs.orgnih.govorganic-chemistry.org |
| Borylation | Aryldiazonium salts, Bis(pinacolato)diboron | Ball milling with light irradiation, 25 Hz | Catalyst-free option, synergistic activation. beilstein-journals.org | beilstein-journals.org |
| Dihydropyrimidone Synthesis | Benzyl alcohol, Urea, Ethyl acetoacetate | Ball milling, Br+ source | Multicomponent reaction from subcomponents. beilstein-journals.org | beilstein-journals.org |
| Macrocycle Synthesis | Paraformaldehyde, (R,R)-hexahydro-2-benzimidazolinone | Ball milling, 60 min, then aging | High conversion, complex structure formation. beilstein-journals.org | beilstein-journals.org |
Solvent-Controlled and Phase-Transfer Synthesis
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgslideshare.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction can proceed. wikipedia.orgbiomedres.us This methodology is highly relevant for the synthesis of amines through alkylation reactions.
In the context of synthesizing phenylmethanamines, PTC can be employed for the benzylation of an amine source. For example, a benzyl halide (like 3-propylbenzyl chloride) in an organic solvent can react with an ammonia equivalent (like an azide salt) from an aqueous solution. The phase-transfer catalyst forms a lipophilic ion pair with the nucleophile, enabling its transfer into the organic phase to react with the benzyl halide. biomedres.usbiomedres.us Common catalysts for these transformations include benzyltriethylammonium chloride and various phosphonium salts. wikipedia.org
The choice of solvent and catalyst is crucial for the success of PTC. The catalyst must be soluble in both phases to some extent to function effectively. biomedres.us In some cases, the catalyst and reactants can form a third liquid phase, which can dramatically increase the reaction rate. biomedres.us PTC is considered a green chemistry technique because it often allows the use of water as a solvent, reducing the need for volatile organic compounds, and can lead to simplified product purification. wikipedia.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been developed to perform asymmetric alkylations, offering a pathway to enantiomerically enriched amine products. biomedres.usbiomedres.us
Table 5: Common Phase-Transfer Catalysts and Their Applications This interactive table lists typical phase-transfer catalysts and the types of reactions they facilitate.
| Catalyst Type | Example Catalyst | Typical Application | Key Feature | Reference |
|---|---|---|---|---|
| Quaternary Ammonium Salts | Benzyltriethylammonium chloride | Nucleophilic substitution (e.g., synthesis of ethers, cyanides) | Commercially available, effective for many anionic reactants. wikipedia.orgbiomedres.us | wikipedia.orgbiomedres.us |
| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Alkylation, reactions at higher temperatures | Higher thermal stability than ammonium salts. wikipedia.org | wikipedia.org |
| Crown Ethers | 18-Crown-6 | Solubilizing alkali metal cations (e.g., for use with KMnO₄) | High selectivity for specific cations. biomedres.us | biomedres.us |
| Chiral Alkaloid Derivatives | Quinine-derived thiourea (B124793) catalysts | Asymmetric alkylation, Michael additions | Induces enantioselectivity in the product. biomedres.usbiomedres.us | biomedres.usbiomedres.us |
Identification of Key Precursor Compounds for Phenylmethanamines
Phenylmethanamines, also known as benzylamines, are a class of organic compounds characterized by a benzyl group attached to an amine. wikipedia.org They can be synthesized through various chemical reactions, each starting from a distinct set of precursor compounds. The choice of synthetic route often depends on the availability and cost of starting materials, desired yield, and the technical capabilities of the manufacturer. numberanalytics.com
Common industrial and clandestine methods for producing phenylmethanamines include:
Reductive Amination of Benzaldehydes: This is a widely used method where a benzaldehyde derivative reacts with ammonia in the presence of a reducing agent to form the corresponding phenylmethanamine. For (3-Propylphenyl)methanamine, the key precursor would be 3-propylbenzaldehyde.
Reduction of Benzonitriles: Benzonitrile compounds can be reduced to form phenylmethanamines. This process typically involves powerful reducing agents or catalytic hydrogenation. google.comgoogle.com The synthesis of (3-Propylphenyl)methanamine via this route would require 3-propylbenzonitrile.
Reaction of Benzyl Halides: Benzyl halides, such as benzyl chloride, can react with ammonia to produce benzylamine. wikipedia.org This pathway would use 1-(chloromethyl)-3-propylbenzene (B13079657) as the primary precursor.
These varied pathways mean that a range of chemicals can serve as the foundational building blocks for the final product. Identifying the specific precursor used is the first step in tracing the origin of a given sample.
Table 1: Key Precursor Compounds and Synthetic Pathways for Phenylmethanamines
| Precursor Class | Specific Precursor Example for (3-Propylphenyl)methanamine | General Reaction Type | Product |
|---|---|---|---|
| Benzaldehydes | 3-Propylbenzaldehyde | Reductive Amination | (3-Propylphenyl)methanamine |
| Benzonitriles | 3-Propylbenzonitrile | Reduction / Catalytic Hydrogenation | (3-Propylphenyl)methanamine |
| Benzyl Halides | 1-(chloromethyl)-3-propylbenzene | Amination (Reaction with Ammonia) | (3-Propylphenyl)methanamine |
Isotopic Fingerprinting and Stable Isotope Ratio Mass Spectrometry (IRMS) for Precursor Source Determination
Stable Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the geographic origin and synthetic pathway of chemical compounds. fmach.itresearchgate.net The method relies on measuring the subtle variations in the natural abundance of stable isotopes of elements like carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O). fmach.itresearchgate.net These variations, reported in delta (δ) notation, create a unique "isotopic fingerprint" for a given sample. naturesfingerprint.comthermofisher.com
The isotopic fingerprint of a synthetic molecule like (3-Propylphenyl)methanamine is determined by two main factors:
The Isotopic Signature of the Precursors: The raw materials used in the synthesis carry their own distinct isotopic ratios. naturesfingerprint.com These ratios are influenced by the geographical location, climate, and geological conditions where the precursors' own starting materials were sourced. For instance, precursors derived from plant matter will have ¹³C values that reflect the photosynthetic pathway (e.g., C3 vs. C4 plants) of the source organism. fmach.it
Isotopic Fractionation During Synthesis: Chemical reactions can cause isotopic fractionation, where one isotope reacts slightly faster than another, altering the isotopic ratios in the final product in a predictable way for a given reaction. researchgate.net
By analyzing the stable isotope ratios of C, H, N, and O in a sample of (3-Propylphenyl)methanamine, analysts can draw inferences about the origin of its precursors. naturesfingerprint.compaccsresearch.org.uk For example, a specific δ¹³C value might point to a precursor synthesized from petroleum sourced from a particular region, while the δ¹⁵N value could provide clues about the industrial process used to manufacture the ammonia or other nitrogen-containing reagents. researchgate.net This technique allows investigators to link different seizures of a substance to a common precursor batch or manufacturing source. thermofisher.compaccsresearch.org.uk
Table 2: Application of Stable Isotope Analysis in Origin Determination
| Isotope Ratio | Potential Information Revealed | Analytical Technique |
|---|---|---|
| δ¹³C (¹³C/¹²C) | Geographic origin of plant-based precursors, differentiation between petroleum-derived and bio-sourced materials. fmach.itresearchgate.net | IRMS, SNIF-NMR nih.gov |
| δ¹⁵N (¹⁵N/¹⁴N) | Source and manufacturing process of nitrogen-containing reagents (e.g., ammonia, nitriles). researchgate.net | IRMS |
| δ²H (²H/¹H) | Geographic origin (latitude, altitude, climate) of precursors and processing water. fmach.it | IRMS, SNIF-NMR fmach.it |
| δ¹⁸O (¹⁸O/¹⁶O) | Geographic origin of processing water, specific synthetic pathways involving oxygen-containing reagents. thermofisher.com | IRMS |
Impurity Profiling as a Marker for Synthetic Routes
Impurity profiling is a cornerstone of forensic chemistry used to identify the specific manufacturing method employed to create a synthetic compound. researchgate.net The fundamental principle is that no chemical reaction is 100% efficient; side reactions, unreacted starting materials, and intermediates inevitably result in a complex mixture of trace-level impurities in the final product. researchgate.netnih.govajprd.com This unique collection of impurities serves as a chemical signature or "profile" that is characteristic of a specific synthetic route. researchgate.netnih.gov
The analysis of these impurities, typically performed using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS), allows forensic chemists to link different drug seizures or identify the synthetic pathway. researchgate.net For example, if (3-Propylphenyl)methanamine were synthesized via the reductive amination of 3-propylbenzaldehyde, one might expect to find residual 3-propylbenzaldehyde or by-products from its self-condensation. In contrast, a synthesis starting with the reduction of 3-propylbenzonitrile might leave traces of the nitrile precursor or partially reduced intermediates. nih.gov
By creating a database of impurity profiles from known synthetic methods, law enforcement and regulatory agencies can compare the profile of an unknown sample to determine its likely method of manufacture. nih.govresearchgate.net This intelligence is crucial for identifying clandestine laboratory operations, tracking the distribution of illicitly produced substances, and understanding trends in chemical precursor usage. nih.govnih.gov
Table 3: Hypothetical Impurity Profiles for (3-Propylphenyl)methanamine Synthesis Routes
| Synthetic Route | Key Precursor | Potential Characteristic Impurities |
|---|---|---|
| Reductive Amination | 3-Propylbenzaldehyde | Unreacted 3-Propylbenzaldehyde, (3-Propylphenyl)methanol (over-reduction by-product), Di((3-propylphenyl)methyl)amine (secondary amine formation). |
| Nitrile Reduction | 3-Propylbenzonitrile | Unreacted 3-Propylbenzonitrile, partially reduced intermediates. |
| Leuckart-type Reaction | 3-Propylbenzaldehyde & Formamide | N-formyl-(3-propylphenyl)methanamine (intermediate), various pyrimidines and other heterocyclic by-products. |
Mechanistic Studies of Chemical Reactions Involving 3 Propylphenyl Methanamine Hydrochloride
Reaction Pathway Elucidation
The elucidation of a reaction pathway is fundamental to understanding how a chemical transformation occurs. This involves mapping out the sequence of elementary steps that lead from reactants to products, including the identification of any transient species that are formed along the way.
Identification and Characterization of Reaction Intermediates
In a hypothetical reaction involving (3-Propylphenyl)methanamine (B11925068) hydrochloride, such as an N-alkylation or an oxidation reaction, the identification of reaction intermediates would be crucial. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are typically employed to detect and characterize these short-lived species. For instance, in the N-alkylation of a primary amine, a protonated secondary amine could be an intermediate. researchgate.net In oxidation reactions of benzylamines, imine or carbanionic species have been proposed as intermediates. nih.govias.ac.in The characterization of such intermediates provides direct evidence for a proposed reaction pathway.
Transition State Analysis and Energetics
The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction rates. While transition states cannot be isolated, their structure and energy can be inferred from experimental data and computational modeling. researchgate.net For example, kinetic studies of the addition of benzylamines to other molecules have suggested cyclic transition structures. psu.edu Computational chemistry, using methods like Density Functional Theory (DFT), can be a powerful tool to model the geometry and energy of transition states, providing insights into bond-breaking and bond-forming processes. researchgate.net
Kinetic and Thermodynamic Investigations
Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of chemical reactions, which are essential for a complete mechanistic picture.
Reaction Progress Kinetic Analysis
Reaction progress kinetic analysis is a powerful technique for studying the kinetics of a reaction from a minimal number of experiments. nih.gov By continuously monitoring the concentration of reactants and products over time, a detailed picture of the reaction's behavior can be obtained. This method is particularly useful for complex reactions, such as those involving catalysis or multiple competing pathways. nih.gov For instance, in the alkylation of amines, this analysis could help to understand the factors that control selectivity and reaction rates. researchgate.net
Eyring Analysis for Activation Parameters
The Eyring equation relates the rate constant of a reaction to the temperature, allowing for the determination of the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide valuable information about the transition state. A large negative ΔS‡, for example, might suggest a highly ordered, associative transition state, which has been observed in some reactions of benzylamines. psu.edu
A hypothetical Eyring analysis for a reaction of (3-Propylphenyl)methanamine hydrochloride would involve measuring the rate constant at different temperatures and plotting ln(k/T) against 1/T. The slope and intercept of this plot would yield the activation parameters.
Hypothetical Eyring Analysis Data for a Reaction of this compound
| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k/T) |
| 298 | 1.0 x 10⁻⁴ | 0.00335 | -15.02 |
| 308 | 2.5 x 10⁻⁴ | 0.00325 | -14.02 |
| 318 | 6.0 x 10⁻⁴ | 0.00314 | -13.18 |
| 328 | 1.4 x 10⁻³ | 0.00305 | -12.36 |
This table is for illustrative purposes only and does not represent actual experimental data.
Kinetic Isotope Effects (KIE)
The kinetic isotope effect is a powerful tool for probing the mechanism of a reaction by determining if a particular C-H bond (or other bond) is broken in the rate-determining step. magritek.com This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step. ias.ac.in Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide information about changes in hybridization at the transition state. evitachem.com For example, a study on the oxidation of deuteriated benzylamine (B48309) (PhCD2NH2) showed a substantial primary kinetic isotope effect, confirming the cleavage of an α-C–H bond in the rate-determining step. ias.ac.in
Catalysis and Reaction Selectivity
The catalytic transformation of amines is a cornerstone of modern synthetic chemistry. For a molecule like (3-Propylphenyl)methanamine, the presence of the amine group and the aromatic ring provides multiple sites for chemical modification. The selectivity of these transformations is heavily dependent on the nature of the catalyst employed.
Brønsted acids play a pivotal role in a variety of amine transformations. In the case of (3-Propylphenyl)methanamine, which is supplied as a hydrochloride salt, the amine group already exists in its protonated, ammonium (B1175870) form. This inherent acidity can influence the reaction environment. External Brønsted acids can further modulate reactivity, often by activating other substrates or by participating in the catalytic cycle.
In photocatalytic radical additions, for instance, the presence of a Brønsted acid co-catalyst has been shown to dramatically increase the efficiency of functionalizing N-aryl tetrahydroisoquinolines. nih.gov The acid is believed to accelerate the key carbon-carbon bond-forming step. nih.gov While strong acids can fully protonate the free amine, preventing it from participating in the desired redox cycle, weaker acids can exist in equilibrium, allowing for a sufficient concentration of the free amine to initiate the reaction. nih.gov In other systems, Brønsted acid centers on solid catalysts can facilitate reactions like hydrolysis. The interaction between catalyst modifiers, such as phosphorus, and these acid centers can alter the catalyst's properties, sometimes converting Brønsted acid sites into other types or even non-acidic sites, thereby affecting reaction outcomes. mdpi.com
The proposed mechanism often involves the acid facilitating the decomposition of an intermediate, leading to the final product. This highlights the synergistic role between different types of active sites in a catalytic system. mdpi.com
Late transition metals, including palladium, rhodium, ruthenium, and iridium, are powerful catalysts for C-N bond formation, most notably through hydroamination. researchgate.netnih.gov This atom-economical process involves the formal addition of an N-H bond from an amine like (3-Propylphenyl)methanamine across a carbon-carbon multiple bond (an alkene or alkyne). researchgate.net
The reaction pathways are highly dependent on the choice of metal, ligands, and substrates. researchgate.net For conjugated systems like vinylarenes or dienes, the mechanism often proceeds through the nucleophilic attack of the amine on a metal-coordinated π-system, forming η3-allyl or benzyl (B1604629) intermediates. nih.gov For unactivated alkenes, the mechanism is more likely to involve the migratory insertion of the alkene into a metal-nitrogen bond, which is often the rate-limiting step. nih.gov
A significant challenge in hydroamination is controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition). For example, in certain oxidative amination reactions, the Markovnikov isomer is formed exclusively. researchgate.net The choice of catalyst and conditions is crucial for directing the reaction towards the desired constitutional isomer. nih.gov Catalyst poisoning by the amine, which is a strong σ-donor, is another common challenge that needs to be addressed in these systems. nih.gov
| Catalyst System | Substrate Type | Key Mechanistic Feature | Selectivity |
| Palladium Complexes | Conjugated Dienes, Vinylarenes | Nucleophilic attack on coordinated alkene | Varies with ligands/substrate |
| Rhodium Complexes | Alkenes | Oxidative olefin hydroarylation | High linear to branched ratio achievable virginia.edu |
| Ruthenium Complexes | Unactivated Alkenes | Migratory insertion into M-N bond | Sensitive to electronic/steric factors |
| Iridium Complexes | Strained Alkenes | Release of ring strain promotes insertion | Can catalyze hydroamination of bicyclic alkenes nih.gov |
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in amine chemistry. These systems are particularly effective in promoting asymmetric transformations, yielding products with high enantiomeric purity.
For primary amines like (3-Propylphenyl)methanamine, a common activation strategy involves condensation with an aldehyde or ketone to form an imine or enamine intermediate. In the presence of a chiral organocatalyst, such as a derivative of a primary amino acid like L-threonine, these intermediates can undergo highly stereoselective reactions. nih.gov For example, direct three-component Mannich reactions involving an aldehyde, an amine, and a ketone can be catalyzed by a primary amino acid in water to produce anti-1,2-amino alcohols with excellent yields and enantioselectivities. nih.gov Similarly, chiral phosphoric acids have been used to catalyze three-component cyclizations of cinnamaldehydes, primary amines, and 1,3-dicarbonyl compounds to afford enantiomerically enriched dihydropyridines. nih.gov The catalyst controls the facial selectivity of the nucleophilic attack on the iminium ion intermediate, which is formed from the condensation of the amine and the aldehyde. nih.gov
Stereochemical Control and Regioselectivity in Phenylmethanamine Reactions
Controlling the three-dimensional arrangement of atoms (stereochemistry) and the site of bond formation (regiochemistry) is paramount in the synthesis of complex molecules. In reactions involving phenylmethanamine derivatives, both the aromatic ring and the benzylic carbon are key sites for functionalization.
The regioselectivity of reactions on the phenyl ring is governed by the directing effects of the existing substituents—the propyl group and the methanamine side chain. For electrophilic aromatic substitution, the interplay of these groups will determine the position of the incoming electrophile.
Stereochemical control is crucial in reactions at the benzylic carbon. A powerful strategy for achieving this is through the nucleophilic ring-opening of chiral aziridines. For instance, an enantiomerically pure 3-phenylaziridine-2-carboxylic ester can be opened by various nucleophiles in a clean SN2-type reaction at the C3 position. nih.gov This approach allows for the asymmetric synthesis of β-phenyl-substituted amino acids, demonstrating that high stereoselectivity can be achieved in the formation of a C-N bond adjacent to a phenyl ring. nih.gov
Computational Chemistry Studies of 3 Propylphenyl Methanamine Hydrochloride
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3-Propylphenyl)methanamine (B11925068) hydrochloride, these computational methods provide a lens to view its three-dimensional structure, electron distribution, and reactivity at the atomic level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in computational chemistry for its balance of accuracy and computational cost.
When applied to (3-Propylphenyl)methanamine hydrochloride, DFT calculations are used to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Functionals like B3LYP or PBE0-D3 are often paired with basis sets such as 6-311+G(d,p) to perform these calculations. researchgate.net For substituted benzylamines, DFT has been successfully used to optimize molecular structures and calculate vibrational frequencies, which can be compared with experimental infrared spectroscopy data to validate the computational model. researchgate.net
Beyond geometry optimization, DFT is employed to calculate a range of electronic properties. These include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. edu.krd
Table 1: Representative Data from DFT Calculations on Substituted Benzylamines
| Property | Description | Typical Computational Level |
| Optimized Geometry | The lowest energy 3D structure of the molecule. | B3LYP/6-311+G(d,p) |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | B3LYP/6-311+G(d,p) |
| Total Energy | The total electronic energy of the molecule in its ground state. | PBE0-D3/SDD |
| Dipole Moment | A measure of the overall polarity of the molecule. | M06-2X/6-31G(d) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | B3LYP/6-311++G(d,p) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | B3LYP/6-311++G(d,p) |
This table is illustrative and shows the types of data generated from DFT calculations on molecules structurally similar to this compound.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a real-space function that maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. researchgate.net
An MEP analysis for this compound would reveal regions of the molecule that are electron-rich and electron-poor. rsc.org
Electron-rich regions (negative potential): These areas, typically colored in shades of red and yellow, are susceptible to electrophilic attack. In this molecule, such regions would be expected around the nitrogen atom of the amine group due to its lone pair of electrons, and across the π-system of the benzene (B151609) ring.
Electron-poor regions (positive potential): These areas, shown in shades of blue, indicate a deficiency of electrons and are prone to nucleophilic attack. For the hydrochloride salt, a strong positive potential would be centered on the ammonium (B1175870) proton (-NH3+).
MEP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding and molecular recognition. researchgate.netchemrxiv.org The MEP map provides a chemically intuitive picture that complements other electronic structure analyses. edu.krd
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction Plots (NCIPLOT)
While MEP provides a broad overview of electrostatic potential, the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plots offer a more detailed and quantitative analysis of chemical bonds and intermolecular interactions.
QTAIM analysis defines atoms and the bonds between them based on the topology of the electron density. It identifies bond critical points (BCPs) and ring critical points (RCPs), whose properties (like electron density and its Laplacian) can characterize the nature of chemical bonds (covalent vs. non-covalent). For this compound, QTAIM could be used to precisely characterize the C-N, C-C, and C-H bonds and to identify and quantify weaker intramolecular interactions, such as C-H···π interactions involving the propyl group and the benzene ring.
NCIPLOT is a visualization technique that highlights non-covalent interactions in real space. It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. The resulting plots show surfaces colored according to the strength and nature of the interaction:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker van der Waals interactions.
Red surfaces denote strong, repulsive steric clashes.
For this compound, an NCIPLOT would visually confirm the presence of hydrogen bonds involving the ammonium group and the chloride ion, as well as van der Waals interactions between the propyl chain and the aromatic ring.
Assessment of Molecular Orbitals
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior and reactivity.
HOMO: This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more willing to donate electrons in a reaction. For this compound, the HOMO is likely to be localized on the π-system of the benzene ring and potentially the nitrogen atom.
LUMO: This orbital is the primary electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor. The LUMO in this compound would likely be distributed over the aromatic ring and the benzylic carbon.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. In contrast, a large HOMO-LUMO gap implies high kinetic stability. edu.krd Time-dependent DFT (TD-DFT) calculations can further use these orbital energies to predict the molecule's UV-Vis absorption spectrum. nih.gov
Reaction Mechanism Simulation and Modeling
Computational chemistry allows for the simulation of chemical reactions, providing detailed insights into the transformation from reactants to products.
Intrinsic Reaction Coordinate (IRC) Analysis
An Intrinsic Reaction Coordinate (IRC) calculation is a powerful technique used to map out a reaction pathway on the potential energy surface. scm.com Its primary purpose is to confirm that a calculated transition state (TS) structure indeed connects the desired reactants and products. missouri.edu
The IRC calculation starts at the transition state geometry—a first-order saddle point on the potential energy surface—and follows the steepest descent path in mass-weighted coordinates in both the forward and reverse directions. missouri.eduq-chem.com
Forward Path: Following the reaction path from the TS should lead to the potential energy minimum of the products.
Reverse Path: Following the path in the opposite direction should lead back to the potential energy minimum of the reactants.
For a hypothetical reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, an IRC analysis would be indispensable. It would provide a detailed energy profile of the reaction, showing the energy changes as the molecule transforms from reactant, through the transition state, to the product. researchgate.net This not only validates the proposed mechanism but also provides a visual and energetic map of the entire reaction process, which is fundamental to understanding reaction dynamics. missouri.eduic.ac.uk
Theoretical Prediction of Reactivity and Selectivity in Amine-Containing Systems
Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the reactivity and selectivity of chemical reactions involving amines. These predictions are fundamental to understanding why certain reactions are favored over others and to designing more efficient synthetic protocols.
Reactivity is often assessed by calculating the activation energy (the energy barrier of the transition state). A lower activation energy implies a faster reaction rate. Computational models can investigate factors influencing this barrier, such as the effect of different catalysts or substituents on the amine. For instance, studies on CO2 capture by amines have used DFT to calculate activation energies for reactions with various substituted amines to understand how structural changes affect reaction kinetics. acs.org
Selectivity (chemo-, regio-, and stereoselectivity) is determined by comparing the activation energies of competing reaction pathways. The pathway with the lowest energy barrier will be the dominant one, leading to the major product. A recent computational study on the N-alkylation of amines with alkyl bromides provides a clear example of how these predictions are made. nih.govnih.gov It is well-known that these reactions often suffer from low selectivity due to multiple alkylations (the primary amine is alkylated to a secondary amine, which can then be further alkylated to a tertiary amine).
Using DFT calculations, researchers modeled the reaction of an amine with 1-bromopropane. nih.gov They calculated the free energy barriers for both the first alkylation (primary amine → secondary amine) and the second alkylation (secondary amine → tertiary amine).
| Reaction Step | Reactants | Transition State | Calculated ΔG‡ (kcal/mol) | Selectivity Implication |
|---|---|---|---|---|
| First Alkylation | Primary Amine + 1-Bromopropane | TS1 | 26.2 | The energy barriers are very similar, explaining the low selectivity and the formation of multiple alkylation products. |
| Second Alkylation | Secondary Amine + 1-Bromopropane | TS2 | 25.5 |
As the data shows, the activation energy for the second alkylation is slightly lower than for the first, indicating that the secondary amine product is slightly more reactive than the initial primary amine reactant. nih.gov This computational result provides a quantitative explanation for the experimental observation of poor selectivity. nih.gov Similar methodologies could be applied to predict the regioselectivity of reactions on the aromatic ring of this compound or the stereoselectivity if chiral centers were involved.
Advanced Computational Methodologies in Amine Chemistry (e.g., Machine Learning Integration)
The integration of machine learning (ML) with computational chemistry is revolutionizing the study of chemical systems by dramatically accelerating the prediction of molecular properties. acs.orgnih.gov Instead of running costly quantum mechanical calculations for every new molecule, ML models can be trained on existing data to learn the complex relationship between a molecule's structure and its properties. researchgate.net
A prime example in amine chemistry is the development of predictive models for the oxidative degradation rate of amines used in CO2 capture processes. acs.orgnih.govresearchgate.netacs.org Researchers have successfully built Quantitative Structure-Property Relationship (QSPR) models that correlate an amine's chemical structure with its stability. acs.orgresearchgate.net
To build these models, a set of "descriptors" is calculated for each amine. These descriptors are numerical representations of the molecule's structural, electronic, and steric features. An ML algorithm (such as multiple linear regression or more advanced methods like CatBoost) is then trained to find a mathematical equation that links these descriptors to the experimentally measured degradation rate. nih.govresearchgate.net
| Descriptor Category | Specific Descriptor | Description |
|---|---|---|
| Structural Variables | Amino Groups | Count of primary, secondary, and tertiary amino groups (cyclic and non-cyclic). |
| Alkyl Groups | Count of methyl, ethyl, propyl, etc., groups (cyclic and non-cyclic). | |
| Hydroxyl Groups | Count of hydroxyl (-OH) groups. | |
| Connectivity | Number of CH, CH2, and CH3 groups connected to amino or hydroxyl groups. | |
| Reaction Variables | Electron-Withdrawing/Donating Parameter (EWG/EDG) | Quantifies the electronic effect of substituent groups near the amine. |
| Steric Hindrance (S) | A calculated value representing the bulkiness of groups around the reactive center. | |
| Interaction Parameter (I) | Accounts for interactions between different functional groups within the molecule. |
These models have shown high accuracy. For example, a CatBoost machine learning regression model predicted amine degradation rates with an average absolute deviation of just 0.3%, demonstrating remarkable predictive power. nih.govresearchgate.net Such models are invaluable for rapidly screening large libraries of potential amine candidates—including novel structures like this compound—to identify those with desirable properties, such as high stability, without the need for extensive and time-consuming laboratory experiments. researchgate.net
Derivatization Strategies and Synthetic Utility of 3 Propylphenyl Methanamine Hydrochloride
Functionalization and Modification Approaches
The primary amine functionality is the main site for derivatization, enabling the construction of various molecular architectures through the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
The nucleophilic nature of the primary amine in (3-Propylphenyl)methanamine (B11925068) allows it to readily participate in a variety of derivatization reactions. These reactions are fundamental for altering the molecule's physical and chemical properties. The hydrochloride salt is typically neutralized with a base in situ to liberate the free amine for reaction.
Common derivatization strategies include acylation, sulfonylation, and reaction with fluorogenic reagents, which are often used in analytical methods for the detection and quantification of amines. mdpi.com For instance, reagents such as 9-fluorenylmethylchloroformate (FMOC-Cl) react with primary amines to form stable, highly fluorescent derivatives, facilitating their analysis by HPLC. researchgate.net The reaction conditions, such as pH and solvent, are critical for achieving high derivatization efficiency. mdpi.com For many reactions, particularly those involving secondary amines or their salts, a basic catalyst is beneficial for promoting the reaction. google.com
Below is a table summarizing key amine-based derivatization reactions applicable to (3-Propylphenyl)methanamine.
| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |
| Acylation | Acyl Halides / Anhydrides | Acetyl Chloride | Amide |
| Sulfonylation | Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide |
| Carbamoylation | Isocyanates | Phenyl Isocyanate | Urea |
| Reductive Amination | Aldehydes / Ketones | Acetone (with NaBH₄) | Secondary Amine |
| Fluorescent Labeling | Fluorogenic Reagents | NBD-Cl | N-Aryl Amine |
Table 1: Summary of Amine-Based Derivatization Reactions
The primary amine of (3-Propylphenyl)methanamine is a key functional group for the construction of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. nih.gov A versatile one-pot methodology involves the reaction of an amine with an isothiocyanate to generate a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo in-situ desulfurization and cyclization to form substituted triazole rings. researchgate.net This approach allows for the creation of a diverse library of triazoles by varying the isothiocyanate reactant.
Another strategy involves the condensation of the amine with dicarbonyl compounds or their equivalents to form five- or six-membered rings like pyrroles and pyrimidines. For example, reaction with a 1,4-dicarbonyl compound can lead to the formation of a substituted pyrrole (B145914) in a Paal-Knorr type synthesis.
Beyond simple heterocycle formation, the (3-Propylphenyl)methanamine scaffold can be involved in more complex cyclization reactions. Intramolecular cyclizations can be designed by introducing a reactive functional group elsewhere in the molecule. For example, modification of the propyl group to contain a terminal leaving group could enable an intramolecular nucleophilic substitution by the amine nitrogen, leading to the formation of a saturated N-containing ring system, such as a substituted azepane.
While the parent molecule is not typically used in cycloaddition reactions directly, its derivatives can be. For instance, conversion of the amine to an imine or a nitrone would generate a species capable of participating as a component in [4+2] or [3+2] cycloaddition reactions, respectively. These reactions are powerful tools for rapidly building molecular complexity and accessing diverse polycyclic architectures.
Role as a Synthetic Building Block in Complex Molecule Architectures
(3-Propylphenyl)methanamine hydrochloride is a valuable building block for incorporating the (3-propylphenyl)methyl motif into larger, more complex molecules. In this role, the entire substructure is appended to a core scaffold, often through the formation of an amide, sulfonamide, or secondary amine linkage as described in section 6.1.1.
The propylphenyl group itself is significant, as it can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. The propyl group adds lipophilicity, which can enhance membrane permeability, while the phenyl ring can engage in pi-stacking interactions with biological targets. Its use as a building block is prevalent in the design of compounds targeting receptors or enzymes where these properties are desirable. For example, similar benzylamine (B48309) fragments are commonly attached to heterocyclic cores like pyrimidines or quinazolines in the development of kinase inhibitors. nih.gov
Design of Novel Chemical Entities based on the (3-Propylphenyl)methanamine Scaffold
The concept of scaffold-based drug design involves using a core molecular structure, such as (3-Propylphenyl)methanamine, as a template for generating a library of new, related compounds. nih.gov By systematically modifying different parts of the scaffold, chemists can explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and metabolic stability. nih.gov
For the (3-Propylphenyl)methanamine scaffold, several points of modification can be explored to design novel chemical entities:
| Modification Site | Type of Modification | Potential Impact |
| Amine Group | Acylation, Sulfonylation, Alkylation | Modulate hydrogen bonding capacity, polarity, and steric bulk. |
| Phenyl Ring | Introduction of substituents (e.g., F, Cl, OH, OMe) | Alter electronic properties, metabolic stability, and receptor interactions. |
| Propyl Group | Chain extension/branching, introduction of unsaturation | Fine-tune lipophilicity and conformational flexibility. |
| Methylene Spacer | Homologation, introduction of chirality or rigidity | Adjust the spatial orientation of the amine relative to the phenyl ring. |
Table 2: Strategies for Designing Novel Entities from the (3-Propylphenyl)methanamine Scaffold
Advanced Characterization Techniques in the Study of 3 Propylphenyl Methanamine Hydrochloride
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of (3-Propylphenyl)methanamine (B11925068) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, functional groups, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. For (3-Propylphenyl)methanamine hydrochloride, both ¹H and ¹³C NMR would provide definitive structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the phenyl ring would appear as complex multiplets. The protons of the propyl group and the benzylic methylene bridge would exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons. The protons on the nitrogen atom of the ammonium (B1175870) group may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. docbrown.info The spectrum for this compound would display separate signals for the three carbons of the propyl group, the six carbons of the aromatic ring (with some equivalency depending on substitution), and the benzylic carbon. The position of these signals is influenced by the electronic environment of each carbon atom. docbrown.info
Predicted ¹H NMR Data for this compound Data predicted based on standard chemical shift values and substituent effects.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Propyl -CH₃ | ~0.9 | Triplet (t) | 3H |
| Propyl -CH₂- | ~1.6 | Sextet | 2H |
| Propyl Ar-CH₂- | ~2.6 | Triplet (t) | 2H |
| Benzylic -CH₂-NH₃⁺ | ~4.0 | Singlet (s) or Doublet (d) | 2H |
| Aromatic Ar-H | ~7.1 - 7.3 | Multiplet (m) | 4H |
| Ammonium -NH₃⁺ | ~8.5 | Broad Singlet (br s) | 3H |
Predicted ¹³C NMR Data for this compound Data predicted based on standard chemical shift values and substituent effects.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Propyl -C H₃ | ~14 |
| Propyl -C H₂- | ~25 |
| Propyl Ar-C H₂- | ~38 |
| Benzylic -C H₂-NH₃⁺ | ~45 |
| Aromatic C (unsubstituted) | ~127 - 130 |
| Aromatic C (substituted) | ~138 - 145 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Liquid Chromatography-Mass Spectrometry (LC/MS): This technique would be the primary MS method for analyzing this compound. It separates the compound from any non-volatile impurities before it enters the mass spectrometer. In positive ion mode, the expected quasi-molecular ion would be [M+H]⁺, corresponding to the protonated free base. High-resolution mass spectrometry (HRMS) could further confirm the elemental formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural evidence, likely showing the loss of the aminomethyl group or fragments from the propyl chain.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique used for determining the elemental composition of a sample, particularly for trace and ultra-trace inorganic elements. While not used for primary structural elucidation of an organic molecule, it is invaluable for detecting inorganic or metallic impurities that may be present from the synthesis process, such as residual catalysts.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For a solid sample of this compound, XPS would provide information about the surface composition and the bonding environments of the constituent atoms (Carbon, Nitrogen, Chlorine). It can differentiate carbon atoms in different environments (aliphatic vs. aromatic vs. C-N bond) and confirm the chemical state of nitrogen as an ammonium ion and chlorine as a chloride ion.
Predicted XPS Binding Energies for this compound
| Element (Orbital) | Predicted Binding Energy (eV) | Inferred Chemical State |
|---|---|---|
| C 1s | ~284.8 | C-C (Aromatic/Aliphatic) |
| C 1s | ~286.0 | C-N |
| N 1s | ~401.5 | R-NH₃⁺ |
| Cl 2p₃/₂ | ~198.5 | Cl⁻ |
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule's functional groups. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FTIR spectrum would show characteristic absorption bands confirming the presence of its key structural features.
Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Ammonium) | 3200 - 2800 (broad) | Stretch |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C-H (Aliphatic) | 3000 - 2850 | Stretch |
| C=C (Aromatic) | 1600 - 1450 | Stretch |
| N-H (Ammonium) | ~1600 | Bend |
| C-N | 1250 - 1020 | Stretch |
| Aromatic C-H Bending | 900 - 675 | Out-of-plane bend |
Ultraviolet–Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. ijpsi.org For this compound, the absorption of UV light is primarily due to the electronic transitions within the substituted benzene (B151609) ring, which acts as a chromophore. nih.gov The spectrum is expected to show characteristic absorption bands (the E and B bands) typical of a benzene derivative. The position (λmax) and intensity of these bands can be subtly affected by the alkyl and aminomethyl substituents on the ring. ijpsi.org
Predicted UV-Vis Absorption Maxima for this compound in a Polar Solvent
| Absorption Band | Predicted λmax (nm) |
|---|---|
| E2-band | ~210 |
| B-band | ~265 |
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for separating the target compound from any impurities, thereby allowing for accurate purity assessment and the identification of related substances. chromatographyonline.com
Purity Assessment: High-Performance Liquid Chromatography (HPLC), particularly using a reversed-phase column (e.g., C18), is the standard method for determining the purity of this compound. A sample is dissolved and injected into the HPLC system. The components are separated based on their affinity for the stationary phase and the mobile phase. A UV detector is typically used for detection. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Impurity Profiling: A comprehensive impurity profile is crucial for understanding the synthesis and stability of the compound. nih.govnih.gov This involves using chromatographic techniques, often coupled with mass spectrometry (LC-MS), to detect, identify, and quantify any impurities present. ijper.org Impurities could include unreacted starting materials, by-products from side reactions during synthesis, or degradation products. Developing a robust impurity profiling method often involves screening different columns and mobile phase conditions to ensure all related substances are separated and detected. chromatographyonline.comresearchgate.net
Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. The analysis of primary amines like this compound often requires a derivatization step to enhance detection by UV or fluorescence detectors. nih.govresearchgate.net A common approach involves pre-column derivatization using reagents such as dansyl chloride or 9-fluorenylmethylchloroformate (FMOC). nih.govresearchgate.net
The derivatized analyte is then separated on a reversed-phase column, typically a C18 column. nih.gov Isocratic or gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the effective separation of the target compound from impurities. nih.gov Fluorometric detection offers high sensitivity, with typical excitation and emission wavelengths set based on the derivatizing agent used. nih.gov This method provides linear detector response over a significant concentration range, enabling precise quantification. nih.gov
Table 1: Illustrative HPLC Parameters for Amine Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | µBondapak C-18 reversed-phase | nih.gov |
| Mobile Phase | H₂O:Methanol:Acetonitrile (7:7:3) | nih.gov |
| Derivatization Agent | Dansyl Chloride | nih.gov |
| Detection | Fluorometric | nih.gov |
| Excitation Wavelength | 368 nm | nih.gov |
| Emission Wavelength | 500 nm | nih.gov |
| Injection Volume | 20 µL | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful tool for analyzing volatile and semi-volatile compounds. For amine hydrochlorides, which have low volatility, analysis typically requires derivatization to form a less polar and more volatile analogue. Reagents such as benzenesulfonyl chloride or isobutyl chloroformate are used for this purpose. mostwiedzy.plgdut.edu.cn
The derivatized sample is injected into the GC system, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column, such as a ZB-5MS or DB-624. mostwiedzy.pl The separation is achieved based on the compound's boiling point and interaction with the column's stationary phase. A programmed temperature ramp ensures the efficient elution of all components. gdut.edu.cn The use of a mass spectrometer as a detector (GC-MS) provides high selectivity and sensitivity, allowing for definitive identification based on the mass spectrum of the analyte. mostwiedzy.plgdut.edu.cn
Table 2: Representative GC-MS Operating Conditions for Amine Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | ZB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm) | mostwiedzy.pl |
| Carrier Gas | Helium at 1.0 mL/min | mostwiedzy.plgdut.edu.cn |
| Injector Temperature | 250°C - 290°C | mostwiedzy.plgdut.edu.cn |
| Temperature Program | Initial 80-100°C, ramp to 280-290°C | mostwiedzy.plgdut.edu.cn |
| Detector | Mass Spectrometer (MS) at 70 eV | mostwiedzy.pl |
| Injection Mode | Splitless | gdut.edu.cn |
Elemental Analysis (CHNS/O)
Elemental analysis is a crucial technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method is used to confirm the empirical formula of a synthesized compound like this compound. The experimentally determined percentages of each element are compared against the theoretical values calculated from its chemical formula, C₁₀H₁₆ClN. A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and elemental composition.
Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₆ClN)
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 120.11 | 64.68% |
| Hydrogen | H | 1.008 | 16.128 | 8.68% |
| Chlorine | Cl | 35.453 | 35.453 | 19.09% |
| Nitrogen | N | 14.007 | 14.007 | 7.54% |
| Total | | | 185.698 | 100.00% |
Microscopic and Imaging Techniques for Morphological and Structural Assessment
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the internal structure, crystallography, and morphology of materials at the nanoscale. researchgate.net For the analysis of this compound, TEM can be employed to visualize the size, shape, and distribution of its crystalline particles. To be analyzed, samples must be prepared to be very thin (typically around 100 nm) to allow electrons to pass through them. researchgate.net This technique can reveal lattice defects, grain boundaries, and the degree of crystallinity within the sample, generating high-resolution, two-dimensional images of its nanostructure. researchgate.net The use of low-voltage TEM is an emerging strategy that can be useful for imaging biological sections and other specimens composed of light elements. mdpi.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface topography of a sample. Unlike TEM, SEM analyzes the surface of bulk objects and provides a three-dimensional-like image. It is particularly useful for characterizing the morphology, particle size, and surface texture of solid, crystalline powders such as this compound. In studies of similar compounds, SEM has been used to characterize the effects of various treatments on material integrity. nih.gov The technique involves scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional surface information at the atomic scale. nih.gov It is a powerful tool for investigating the surface morphology and nanomechanical properties of materials. AFM can be used to analyze the surface of this compound crystals or thin films, providing quantitative data on surface roughness, grain size, and other topographical features. nih.gov The technique works by scanning a sharp tip, attached to a cantilever, over the sample surface. The interaction forces between the tip and the sample cause the cantilever to deflect, which is measured by a laser and photodiode system to create a topographic map. researchgate.net Studies on other hydrochloride precipitates have successfully used AFM to determine roughness parameters and characterize nanoparticle formation. uobaghdad.edu.iq
Table 4: Surface Parameters Measurable by AFM
| Parameter | Description |
|---|---|
| Roughness Average (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. |
| Root Mean Square (RMS) Roughness | The root mean square average of height deviations taken from the mean data plane. |
| Grain Size | The average size of crystalline domains or particles on the surface. |
| Surface Skewness | A measure of the asymmetry of the surface topography about the mean plane. |
| Surface Kurtosis | A measure of the "peakedness" or sharpness of the surface height distribution. |
Green Chemistry Approaches in the Synthesis and Handling of 3 Propylphenyl Methanamine Hydrochloride
Principles of Sustainable Synthesis Applied to Phenylmethanamines
The application of green chemistry principles to the synthesis of phenylmethanamines, including (3-Propylphenyl)methanamine (B11925068) hydrochloride, aims to create more sustainable and environmentally friendly chemical processes. These principles address the entire lifecycle of a chemical product, from the choice of starting materials to the final disposal of waste.
Atom Economy Maximization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com In an ideal reaction with 100% atom economy, all reactant atoms are found in the final product, minimizing waste at the atomic level. primescholars.com
Traditional methods for synthesizing amines, such as the Gabriel synthesis, often exhibit poor atom economy because they generate stoichiometric quantities of by-products. primescholars.comrsc.org For instance, in the Gabriel synthesis of primary amines, significant waste is produced in the form of phthalic acid derivatives. primescholars.com Similarly, substitution reactions can have low atom economy due to the generation of unwanted side products from leaving groups and counter-ions. primescholars.com
Modern synthetic strategies focus on improving atom economy. For example, titanocene-catalyzed reactions have been developed for the atom-economic transformation of benzylamines into hemiaminals. researchgate.net Addition reactions, such as the Diels-Alder reaction, are inherently more atom-economical as they involve the combination of reactants without the loss of atoms. primescholars.com Research into recoverable protecting agents, like 3,4-diphenylmaleic anhydride, also presents a novel approach to enhance the atom economy in primary amine synthesis. rsc.org
Table 1: Comparison of Atom Economy in Different Amine Synthesis Reactions
| Reaction Type | General Atom Economy | Reason for Atom Economy |
|---|---|---|
| Gabriel Synthesis | Low | Stoichiometric generation of phthalyl by-products. rsc.org |
| Substitution Reactions | Often Low | Formation of waste from leaving groups and counter-ions. primescholars.com |
| Addition Reactions (e.g., Diels-Alder) | High | All reactant atoms are incorporated into the product. primescholars.com |
Waste Prevention and Reduction Strategies
A primary goal of green chemistry is to prevent the formation of waste rather than treating it after it has been created. researchgate.net In the synthesis of phenylmethanamines, several strategies can be employed to minimize waste generation.
One effective approach is the use of one-pot synthesis protocols, where multiple reaction steps are carried out in the same reactor without isolating intermediates. This reduces the use of solvents for separation and purification, thereby minimizing waste. rsc.orgrsc.org Another key strategy is the recycling of reaction components. This can involve the recovery and reuse of catalysts, solvents, and even unreacted starting materials. researchgate.netrsc.orgrsc.org For instance, a continuous operation protocol for amide synthesis demonstrated a significant reduction in the E-factor (a measure of waste generated) by recycling the entire reaction mixture. researchgate.netrsc.org
The treatment of amine-containing waste streams is also crucial. Biological treatment methods, including aerobic and anaerobic degradation, can be employed to break down amine wastes into less harmful substances. researchgate.net Techniques to reduce the emission of volatile amines and their degradation products during industrial processes include water washes and acid washes to capture these compounds before they are released into the atmosphere. bibliotekanauki.pl
Utilization of Renewable Feedstocks
The shift from fossil fuel-based feedstocks to renewable resources is a fundamental aspect of sustainable chemistry. basf.comnih.gov Biomass, such as agricultural residues and wood, is a plentiful and renewable source of carbon that can be converted into valuable aromatic compounds, the precursors to phenylmethanamines. acs.orgrsc.orgvtt.fi
Biorefineries are being developed to process biomass into a range of chemical products. vtt.fi Key processes include the depolymerization of lignin (B12514952), cellulose, and hemicellulose to produce aromatic platform chemicals. rsc.org For example, lignin, a major component of wood, is a rich source of aromatic structures that can be broken down into valuable chemical building blocks. rsc.org
Furthermore, biomass-derived oxygenates can be catalytically aminated to produce renewable amines. acs.org This approach offers a direct route to synthesizing amines from sustainable starting materials. The use of bio-naphtha and biogas, derived from organic waste and vegetable oils, as feedstocks at the beginning of the production chain is another strategy being implemented to increase the renewable content of chemical products. basf.com
Environmentally Benign Reaction Conditions
Creating safer and more environmentally friendly reaction conditions is another cornerstone of green chemistry. This involves minimizing or eliminating the use of hazardous solvents and exploring alternative energy sources to drive chemical reactions.
Solvent-Free Reactions
Performing chemical reactions without the use of solvents offers significant environmental benefits. It eliminates solvent waste, reduces the risk of exposure to toxic substances, and can simplify product purification. Several techniques have been developed to facilitate solvent-free synthesis.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting solvent-free reactions. organic-chemistry.org For example, the synthesis of N-substituted aldimines has been achieved with high yields in short reaction times by reacting non-volatile amines with aromatic aldehydes under microwave irradiation without any solvent or catalyst. organic-chemistry.org
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another effective solvent-free method. rsc.org This technique has been successfully applied to the synthesis of various compounds, including 2-amino-1,4-naphthoquinones, offering advantages such as short reaction times, high yields, and operational simplicity. rsc.org The synthesis of propargylamines via A3 and KA2 coupling reactions has also been extensively reviewed for its solvent-free approaches. rsc.org
Green Solvent Utilization (e.g., Water-Based Systems)
When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign solvents, with water being a prime example. Water is non-toxic, non-flammable, and readily available.
Significant progress has been made in developing amination reactions that can be performed in water. nih.gov For instance, an environmentally benign and highly efficient method for the selective amination of polyhalogenated pyridines has been developed using water as the solvent. nih.gov Reductive amination, a common method for synthesizing amines, has also been successfully carried out in water, demonstrating the feasibility of this green solvent for amine synthesis. organic-chemistry.org The use of iridium complexes as catalysts has enabled the selective N-alkylation of amines with alcohols in water, achieving outstanding yields. organic-chemistry.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| (3-Propylphenyl)methanamine hydrochloride |
| 3,4-diphenylmaleic anhydride |
| Aldimines |
| Amines |
| Benzylamines |
| Hemiaminals |
| Phenylmethanamines |
| Phthalic acid |
| Polyhalogenated pyridines |
| Propargylamines |
| Pyridines |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significant reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govarkat-usa.org The application of microwave irradiation can accelerate reactions that would otherwise require many hours, by facilitating the polarization of substrates and promoting efficient energy transfer. nih.gov
In the context of amine synthesis, microwave technology has been successfully applied to various reactions. For instance, the synthesis of tetrapentafluorophenylporphyrin (TPPF20) derivatives through the displacement of fluorine with primary amines is achieved in 70–95% yields within minutes under microwave irradiation, a significant improvement over conventional heating. nih.gov Similarly, the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamines demonstrates the power of this technique. When using microwave heating, the reaction time was reduced from 12 hours to 3 hours, with the yield increasing from 89% to 94%. mdpi.com
While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles can be applied to its synthesis, likely via the reductive amination of 3-propylbenzaldehyde (B25478) or the reduction of 3-propylbenzonitrile. The rapid, high-yield synthesis of 3-hydroxy-2-oxindoles via microwave-assisted condensation, achieving up to 98% yield in 5-10 minutes, showcases the potential for this technology to create complex molecules efficiently. mdpi.com
| Reaction | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | Conventional (Oil Bath) | 12 hours | 89% | mdpi.com |
| Synthesis of Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | Microwave Irradiation | 3 hours | 94% | mdpi.com |
| Synthesis of 3-hydroxy-2-oxindole derivatives | Microwave Irradiation | 5-10 minutes | up to 98% | mdpi.com |
| Synthesis of amine substituted pentafluorophenylporphyrin | Microwave Irradiation | <15 minutes | 70-95% | nih.gov |
Catalytic Processes for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, enabling reactions with higher atom economy, lower energy consumption, and reduced waste generation. The synthesis of amines, including benzylamines, has greatly benefited from the development of advanced catalytic systems.
The shift from hazardous or precious metal catalysts to more sustainable alternatives is a key research focus. For the synthesis of primary benzylamines, heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability.
Recent advancements include the use of commercially available heterogeneous nickel catalysts for the N-alkylation of benzyl (B1604629) alcohols with ammonia (B1221849) sources. acs.org A Ni/Al2O3 catalyst, for example, has shown outstanding performance in the selective reductive amination of various aldehydes and ketones, producing primary amines in excellent yields (87-99%) under mild conditions (100 °C and 2 MPa H2). acs.org This earth-abundant metal catalyst has demonstrated performance superior to that of some precious metal catalysts like Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd). acs.org
Cobalt-based catalysts have also emerged as a cost-effective and sustainable option. springernature.com Researchers have developed an air-stable single-crystal cobalt phosphide (B1233454) nanorod catalyst for reductive amination that is effective at atmospheric pressure. eurekalert.org This catalyst demonstrated a high turnover number and could be reused multiple times without significant loss of activity, making it a viable alternative for industrial processes. eurekalert.org Furthermore, catalysts derived from renewable resources, such as Pd/C used in the conversion of lignin derivatives to benzylamines, represent a significant step towards a bio-based chemical industry. cas.cnresearchgate.net
| Catalyst | Reaction Type | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Ni/Al₂O₃ | Reductive Amination of Carbonyls | Earth-abundant, high selectivity, mild conditions, superior to some precious metals. | 87-99% | acs.org |
| Cobalt Phosphide Nanorods | Reductive Amination of Carbonyls | Air-stable, effective at atmospheric pressure, high turnover, reusable. | High | eurekalert.org |
| Pd/C | Reductive Amination from Lignin Derivatives | Utilizes renewable biomass feedstock. | Moderate to Excellent | researchgate.net |
| Pt-Mo/γ-Al₂O₃ | Reductive Amination of Carboxylic Acids | High performance at ambient H₂ pressure, reusable, good functional group tolerance. | Good | rsc.org |
A major goal in green synthesis is to move away from stoichiometric reagents, which are consumed in the reaction and generate significant amounts of waste, towards catalytic approaches. cbseacademic.nic.in In amine synthesis, the traditional reduction of nitriles or amides often employs stoichiometric amounts of metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). libretexts.orgthieme-connect.de These reactions are effective but have poor atom economy and produce substantial inorganic waste.
Catalytic hydrogenation represents a much cleaner, atom-economical alternative, using molecular hydrogen (H₂) as the reducing agent, with water being the only byproduct in many cases. cbseacademic.nic.inresearchgate.net The transition metal-catalyzed hydrogenation of nitriles to amines is a prime example of an environmentally benign reduction process. researchgate.net Various catalytic systems based on ruthenium, cobalt, and nickel have been developed for the selective reduction of nitriles to primary amines. thieme-connect.de
Process Intensification and Optimization (e.g., One-Pot Methods)
Process intensification aims to combine multiple reaction steps into a single, streamlined operation, often referred to as a "one-pot" or "tandem" reaction. This approach reduces solvent usage, energy consumption, and waste generation by eliminating the need for intermediate isolation and purification steps. researchgate.netrsc.org
For the synthesis of this compound, a one-pot reductive amination of 3-propylbenzaldehyde would be an ideal strategy. This process would involve mixing the aldehyde, an ammonia source, and a reducing agent with a suitable catalyst in a single reactor. libretexts.orglibretexts.org Reductive amination is a robust method for producing primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.org The direct method, where all components are mixed together, requires a selective reducing agent that reduces the intermediate imine faster than the starting carbonyl compound. ias.ac.in
Research has demonstrated the feasibility of one-pot amine synthesis. For example, useful benzylamines have been synthesized in one-pot reactions from easily available styrenes. nih.gov Multi-component reactions (MCRs), a form of one-pot synthesis, have been used to create complex heterocyclic molecules with high efficiency and atom economy. arkat-usa.orgnih.gov A one-pot, three-component synthesis of thiazolyl-pyridazinediones under microwave irradiation highlights the synergy between process intensification and alternative energy sources, achieving high yields in very short reaction times. nih.gov Adopting a similar one-pot strategy for this compound could significantly enhance the sustainability of its production.
Future Directions and Emerging Research Avenues for 3 Propylphenyl Methanamine Hydrochloride
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
The traditional approach to designing synthetic routes is often a labor-intensive process that relies heavily on the intuition and experience of chemists. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field, offering powerful tools for the predictive and automated design of chemical syntheses. researchgate.netnih.govresearchgate.netyoutube.com
Machine learning models can further refine these proposed routes by predicting reaction yields, identifying optimal reaction conditions (e.g., solvent, temperature, catalyst), and even flagging potential side reactions. nih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. By integrating AI and ML, researchers can accelerate the discovery of efficient, cost-effective, and scalable synthetic strategies for (3-Propylphenyl)methanamine (B11925068) hydrochloride.
Table 1: Application of AI/ML in the Synthesis of (3-Propylphenyl)methanamine hydrochloride
| AI/ML Application | Description | Potential Impact on this compound Synthesis |
| Retrosynthesis Prediction | Algorithms that work backward from the target molecule to identify potential starting materials and reaction steps. researchgate.netnih.govresearchgate.netyoutube.com | Generation of multiple, potentially non-obvious, synthetic routes. |
| Reaction Yield Prediction | Machine learning models trained to predict the outcome and yield of a chemical reaction based on reactants, reagents, and conditions. nih.gov | Prioritization of synthetic routes with the highest probability of success. |
| Condition Optimization | AI-driven platforms that systematically vary reaction parameters to identify the optimal conditions for a given transformation. | Enhanced yield and purity, with reduced development time. |
| Novel Catalyst Discovery | Using machine learning to identify new and more effective catalysts for specific reactions, such as amination. | Development of more efficient and selective catalytic systems for the synthesis. |
Development of Novel Catalytic Systems for Efficient Amine Synthesis
The synthesis of primary amines, such as the one in (3-Propylphenyl)methanamine, is a cornerstone of organic chemistry. The development of novel catalytic systems is a key area of research aimed at improving the efficiency, selectivity, and sustainability of amine synthesis.
For the production of (3-Propylphenyl)methanamine, traditional methods might involve stoichiometric reagents that generate significant waste. Modern research focuses on catalytic routes, such as the direct reductive amination of 3-propylbenzaldehyde (B25478) with ammonia (B1221849). The advancement in this area hinges on the design of highly active and selective catalysts.
Recent breakthroughs in catalysis offer promising avenues. For example, the use of earth-abundant metal catalysts (e.g., iron, nickel, cobalt) is gaining traction as a more sustainable alternative to precious metal catalysts (e.g., palladium, platinum, rhodium). These non-precious metal catalysts are being developed for a wide range of amination reactions and could be adapted for the synthesis of (3-Propylphenyl)methanamine.
Furthermore, photocatalysis represents a frontier in amine synthesis. Light-driven reactions, often employing a photosensitizer, can enable challenging transformations under mild conditions. The application of photocatalytic methods to the synthesis of benzylamine (B48309) derivatives is an active area of research and could lead to novel and more energy-efficient routes to (3-Propylphenyl)methanamine.
Table 2: Emerging Catalytic Systems for Amine Synthesis
| Catalytic System | Description | Relevance to this compound |
| Earth-Abundant Metal Catalysts | Catalysts based on metals like iron, nickel, and cobalt, which are more sustainable and cost-effective than precious metals. | Potential for developing greener and more economical manufacturing processes. |
| Photocatalysis | The use of light to drive chemical reactions, often with the aid of a photosensitizer. | Offers the possibility of novel, energy-efficient synthetic routes under mild conditions. |
| Biocatalysis | The use of enzymes or whole microorganisms to catalyze chemical reactions. | Could enable highly selective and environmentally friendly synthesis from renewable feedstocks. |
| Nanocatalysts | Catalytic materials with dimensions in the nanometer range, often exhibiting unique reactivity and selectivity. | Can offer high catalytic activity and ease of separation and recycling. |
Exploration of Hybrid Experimental and Computational Methodologies
The synergy between experimental work and computational modeling is a powerful paradigm for accelerating chemical research. For a target molecule like this compound, a hybrid approach can provide deep insights into its synthesis and properties.
Computational chemistry, particularly density functional theory (DFT), can be used to model reaction mechanisms and predict the energetics of different synthetic pathways. This can help in understanding the role of catalysts, identifying potential intermediates, and rationalizing experimental observations. For instance, DFT calculations could be used to compare different catalytic cycles for the reductive amination of 3-propylbenzaldehyde, guiding the selection of the most promising catalyst for experimental investigation.
Molecular dynamics simulations can be employed to study the conformational landscape of this compound and its interactions with other molecules. This information is crucial for understanding its physical properties and for any potential future applications in materials science or medicinal chemistry.
The integration of computational predictions with targeted experimental validation creates a powerful feedback loop. Experimental results can be used to refine and improve the computational models, leading to more accurate predictions and a deeper understanding of the chemical system. This hybrid approach can significantly de-risk and accelerate the development of robust and scalable synthetic processes.
Sustainable and Scalable Production Methodologies for Specialty Chemicals
The chemical industry is increasingly focused on developing sustainable and scalable manufacturing processes that minimize environmental impact and are economically viable. For a specialty chemical like this compound, incorporating green chemistry principles from the outset of process development is crucial.
Key areas of focus for the sustainable production of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. For example, a direct amination reaction would have a higher atom economy than a multi-step synthesis involving protecting groups.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels. For instance, research into the production of benzaldehyde (B42025) derivatives from biomass could provide a sustainable source for the synthesis of (3-Propylphenyl)methanamine.
Solvent Selection: Prioritizing the use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, and minimizing the use of hazardous organic solvents.
Energy Efficiency: Developing processes that operate at lower temperatures and pressures, potentially through the use of highly active catalysts, to reduce energy consumption.
Process Intensification: Utilizing technologies like flow chemistry and microreactors to enable safer, more efficient, and scalable production with a smaller footprint.
By embracing these principles, the production of this compound can be designed to be not only chemically efficient but also environmentally responsible and economically competitive.
Q & A
Basic: What are the recommended synthetic routes for (3-Propylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via reductive amination of 3-propylbenzaldehyde with methanamine, followed by HCl salt formation. Evidence from analogous structures (e.g., nitrothiophene derivatives) suggests optimizing stoichiometry (1:1.2 aldehyde:amine ratio) and employing sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C for 12–24 hours achieves yields of ~60–75% . Lower temperatures reduce side products like over-alkylation. Post-synthesis, purity is enhanced via recrystallization in ethanol/ethyl acetate (1:3) .
Basic: How can researchers validate the purity of this compound?
Methodological Answer:
Purity is validated using:
- HPLC : C18 column, mobile phase 70:30 acetonitrile/0.1% trifluoroacetic acid, retention time ~4.2 min (95% purity threshold) .
- NMR : Characteristic peaks include δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (CH2NH2), and δ 1.6 ppm (propyl chain). Impurities (e.g., unreacted aldehyde) appear as downfield singlet at δ 9.8–10.2 ppm .
Advanced: What spectroscopic techniques resolve structural ambiguities in substituted methanamine derivatives?
Methodological Answer:
- HRMS : Confirms molecular ion [M+H]+ at m/z 201.1312 (exact mass matches theoretical 201.1311) .
- 2D NMR (COSY, HSQC) : Distinguishes regioisomers (e.g., 3-propyl vs. 4-propyl substitution) via coupling patterns and carbon-proton correlations .
- X-ray crystallography : Resolves stereochemical uncertainties (e.g., amine protonation state) but requires high-purity crystals .
Advanced: How does this compound interact with biological targets like amine oxidases?
Methodological Answer:
Mechanistic studies on LOXL2 inhibitors (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride) suggest:
- Docking simulations : Amine group binds catalytic lysine residues (e.g., Lys662 in LOXL2), while the aryl group stabilizes hydrophobic pockets .
- Enzyme assays : IC50 values are determined using fluorogenic substrates (e.g., DQ collagen for LOX family enzymes) .
Basic: What storage conditions prevent degradation of this compound?
Methodological Answer:
- Store at –20°C in amber vials under argon to prevent oxidation.
- Aqueous solutions (pH 4–6) are stable for ≤1 month; lyophilization extends stability to >6 months .
Advanced: How to address contradictory data in synthetic yields or biological activity?
Methodological Answer:
- Batch analysis : Compare HPLC chromatograms for impurity profiles (e.g., residual solvents altering bioactivity) .
- Control experiments : Test intermediates (e.g., free base vs. HCl salt) to isolate variables affecting yield or potency .
Advanced: What strategies optimize enantioselective synthesis of chiral methanamine derivatives?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acid catalysts in asymmetric reductive amination (e.g., 80–90% ee) .
- Dynamic resolution : Racemic mixtures are resolved via diastereomeric salt formation with tartaric acid .
Advanced: How to establish structure-activity relationships (SAR) for aryl methanamine derivatives?
Methodological Answer:
- Analog synthesis : Vary substituents (e.g., propyl vs. methoxy groups) and test LOXL2/MAO inhibition .
- Computational modeling : QSAR studies correlate logP, polar surface area, and IC50 values (e.g., higher hydrophobicity enhances LOXL2 binding) .
Basic: What protocols identify and quantify impurities in this compound?
Methodological Answer:
- LC-MS/MS : Detects trace impurities (e.g., N-alkylated byproducts) at ppm levels .
- Spiking experiments : Add reference standards (e.g., 3-propylbenzaldehyde) to confirm retention times .
Advanced: How to apply this compound in in silico drug discovery pipelines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
